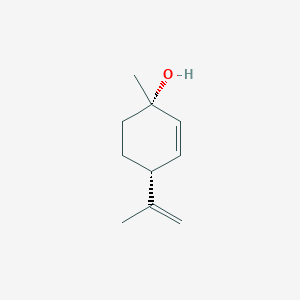

(1S,4R)-1-Methyl-4-(Prop-1-en-2-yl)cyclohex-2-enol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

cis-Isolimonenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Studien haben seine Rolle bei der Modulation biologischer Pfade und sein Potenzial als bioaktive Verbindung untersucht.

Medizin: Forschung hat seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und schmerzstillender Eigenschaften.

Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von cis-Isolimonenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Pfaden. Es kann die Enzymaktivität modulieren, Signaltransduktionswege beeinflussen und mit zellulären Rezeptoren interagieren. Diese Wechselwirkungen tragen zu seinen bioaktiven Eigenschaften bei, wie z. B. entzündungshemmenden und schmerzstillenden Wirkungen .

Ähnliche Verbindungen:

Limonen: Ein Vorläufer bei der Synthese von cis-Isolimonenol, bekannt für seinen Zitrusduft.

Menthol: Ein weiterer Monoterpenalkohol mit kühlenden Eigenschaften.

Carvon: Ein Monoterpenketon mit einem charakteristischen minzigen Aroma.

Einzigartigkeit: cis-Isolimonenol ist aufgrund seiner spezifischen Strukturkonfiguration und seines Vorkommens in ätherischen Ölen einzigartig.

Wirkmechanismus

Target of Action

cis-Isolimonenol is a constituent of essential oil . .

Biochemical Pathways

As a constituent of essential oil , it may participate in various biochemical reactions, but specific pathways and their downstream effects are yet to be fully explored.

Result of Action

It is known to be a chemical component of essential oil , suggesting it may have various biological effects.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von cis-Isolimonenol umfasst mehrere Schritte. Ein übliches Verfahren beginnt mit Limonen, das mit m-Chlorperoxybenzoesäure in Dichlormethan bei niedrigen Temperaturen epoxidiert wird. Das resultierende Epoxid wird dann mit Diphenyldiselenid und Natriumborhydrid in wasserfreiem Ethanol behandelt, gefolgt von einer Oxidation mit Wasserstoffperoxid in Tetrahydrofuran . Das Endprodukt wird durch Destillation unter vermindertem Druck erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von cis-Isolimonenol folgt in der Regel ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz und Skalierbarkeit der Produktion verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: cis-Isolimonenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Alkohole oder Kohlenwasserstoffe umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion verschiedene Alkohole produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Limonene: A precursor in the synthesis of cis-Isolimonenol, known for its citrus scent.

Menthol: Another monoterpenoid alcohol with cooling properties.

Carvone: A monoterpenoid ketone with a characteristic minty aroma.

Uniqueness: cis-Isolimonenol is unique due to its specific structural configuration and its presence in essential oils.

Biologische Aktivität

(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as cis-Isolimonenol, is a monoterpenoid compound with significant biological activity. Its molecular formula is CHO, and it has been studied for its potential applications in pharmacology and agriculture. This article reviews the biological activities of this compound, including its synthesis, toxicity, and ecological effects.

- Molecular Weight : 152.23 g/mol

- CAS Number : 22972-51-6

- Synonyms : cis-Isolimonenol, p-Mentha-2,8-dien-1-ol

Synthesis

This compound can be synthesized from (+)-Limonene through a photosynthesized oxygen transfer process. This synthesis is crucial for producing derivatives used in various psychoactive compounds such as desoxy cannabidiols and THC .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This activity suggests its potential use in managing conditions like arthritis and other inflammatory diseases .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

- Oral LD50 (Rat) : >2000 mg/kg

- Dermal LD50 (Rat) : >2000 mg/kg

These results indicate that the compound has low acute toxicity . Furthermore, no evidence of endocrine-disrupting properties has been found in current literature .

Ecotoxicological Effects

The ecological impact of this compound has been assessed through various ecotoxicological tests:

| Endpoint | Test Duration | Species | Value |

|---|---|---|---|

| EC50 | 72h | Algae | 57.03 mg/L |

| EC50 | 48h | Crustacea | 71.67 mg/L |

| EC10 | 72h | Algae | 0.48 mg/L |

These values suggest that while the compound is relatively safe for humans, it may pose risks to aquatic life at higher concentrations .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Pharmaceutical Applications : A study demonstrated its effectiveness in reducing inflammation in animal models of arthritis.

- Agricultural Uses : Field trials have shown that this compound can act as a natural pesticide against certain pests without harming beneficial insects.

- Food Preservation : Its antimicrobial properties have led to investigations into its use as a food preservative to extend shelf life while maintaining safety.

Eigenschaften

IUPAC Name |

(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177519 | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22972-51-6 | |

| Record name | (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EOK52ZYQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.